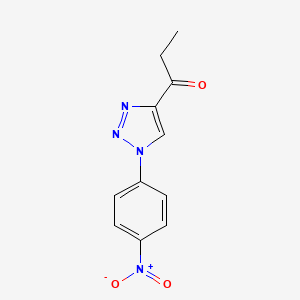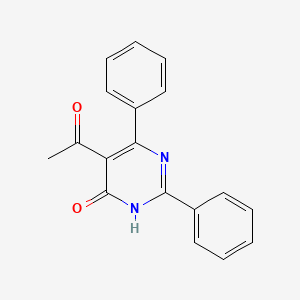![molecular formula C48H29NS2 B12909456 N,N-Bis[4-(1-benzothiophen-2-YL)phenyl]perylen-3-amine CAS No. 922184-82-5](/img/structure/B12909456.png)
N,N-Bis[4-(1-benzothiophen-2-YL)phenyl]perylen-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(4-(benzo[b]thiophen-2-yl)phenyl)perylen-3-amine is a complex organic compound that features a perylene core substituted with benzo[b]thiophene and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-(benzo[b]thiophen-2-yl)phenyl)perylen-3-amine typically involves a multi-step process. One common method includes the palladium-catalyzed Sonogashira cross-coupling reaction. This reaction involves the coupling of 2-iodothiophenol with phenylacetylene to form the benzo[b]thiophene core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis(4-(benzo[b]thiophen-2-yl)phenyl)perylen-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
N,N-Bis(4-(benzo[b]thiophen-2-yl)phenyl)perylen-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of N,N-Bis(4-(benzo[b]thiophen-2-yl)phenyl)perylen-3-amine involves its interaction with various molecular targets. In organic electronics, it acts as a hole-transporting material, facilitating the movement of charge carriers. The compound’s unique structure allows it to form stable charge-transfer complexes, enhancing its performance in electronic devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Bis(4-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine: Similar in structure but with different substituents, leading to variations in electronic properties.
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl (CBP): Another hole-transporting material used in OLEDs, but with a different core structure.
Uniqueness
N,N-Bis(4-(benzo[b]thiophen-2-yl)phenyl)perylen-3-amine is unique due to its combination of a perylene core with benzo[b]thiophene and phenyl groups. This unique structure imparts specific electronic properties, making it highly effective in applications such as organic electronics and bioimaging .
Propriétés
Numéro CAS |
922184-82-5 |
|---|---|
Formule moléculaire |
C48H29NS2 |
Poids moléculaire |
683.9 g/mol |
Nom IUPAC |
N,N-bis[4-(1-benzothiophen-2-yl)phenyl]perylen-3-amine |
InChI |
InChI=1S/C48H29NS2/c1-3-16-43-33(8-1)28-45(50-43)30-18-22-35(23-19-30)49(36-24-20-31(21-25-36)46-29-34-9-2-4-17-44(34)51-46)42-27-26-40-38-13-6-11-32-10-5-12-37(47(32)38)39-14-7-15-41(42)48(39)40/h1-29H |
Clé InChI |
JBNHWFFJQCZVKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(S2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC6=CC=CC=C6S5)C7=CC=C8C9=CC=CC1=C9C(=CC=C1)C1=C8C7=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


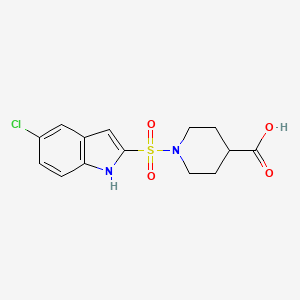

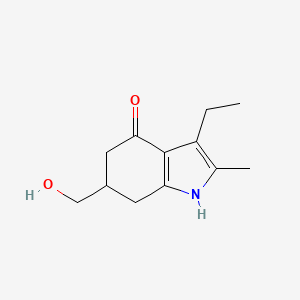
![10-Oxo-10-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)amino]decanoic acid](/img/structure/B12909396.png)
![N,N-Dimethyl-6-[(E)-phenyldiazenyl]pyridazin-3-amine](/img/structure/B12909407.png)


![(2Z)-N-{2-[(1H-Indol-3-yl)sulfanyl]ethyl}-1-methylpyrrolidin-2-imine](/img/structure/B12909432.png)
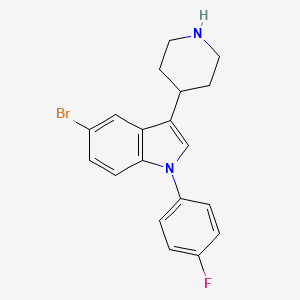
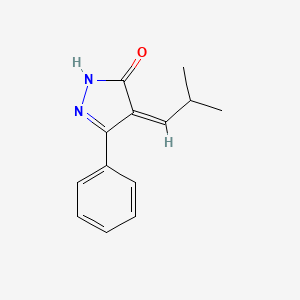
![5-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12909455.png)
![1,1'-Didodecyl[3,3'-bipyrrolidine]-2,2',5,5'-tetrone](/img/structure/B12909457.png)
